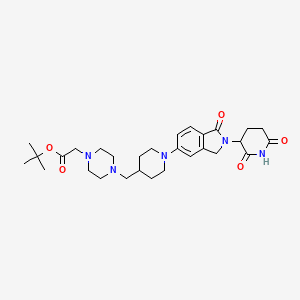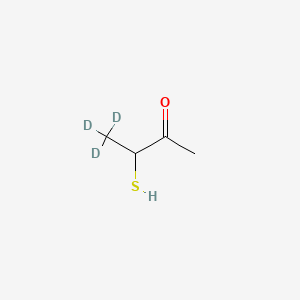
3-Mercapto-2-butanone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercapto-2-butanone-d3 is a deuterated analog of 3-Mercapto-2-butanone, a sulfur-containing compound. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and traceability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Mercapto-2-butanone-d3 can be synthesized through the deuteration of 3-Mercapto-2-butanone. This process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other reagents safely. The product is then purified and tested for isotopic purity before being used in research applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Mercapto-2-butanone-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted mercapto compounds.
Applications De Recherche Scientifique
3-Mercapto-2-butanone-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: It helps in understanding the role of sulfur-containing compounds in biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of sulfur-containing drugs.
Mécanisme D'action
The mechanism of action of 3-Mercapto-2-butanone-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can undergo oxidation, reduction, and substitution reactions, which are crucial in understanding its behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercapto-2-butanone: The non-deuterated analog.
2-Methyl-3-furanthiol acetate: Another sulfur-containing compound used in flavor and fragrance studies.
3-Mercapto-3-methylbutan-1-ol: A related compound with a similar structure.
Uniqueness
3-Mercapto-2-butanone-d3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in research applications where precise tracking of the compound is required .
Propriétés
Formule moléculaire |
C4H8OS |
|---|---|
Poids moléculaire |
107.19 g/mol |
Nom IUPAC |
4,4,4-trideuterio-3-sulfanylbutan-2-one |
InChI |
InChI=1S/C4H8OS/c1-3(5)4(2)6/h4,6H,1-2H3/i2D3 |
Clé InChI |
XLMPYCGSRHSSSX-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)C)S |
SMILES canonique |
CC(C(=O)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B15136532.png)
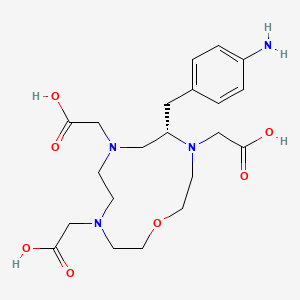
![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)
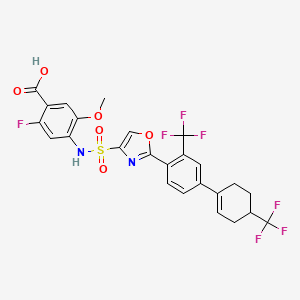
![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)
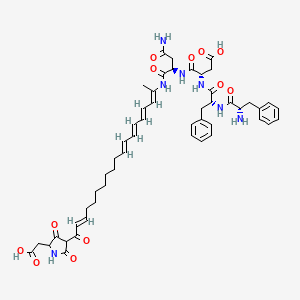
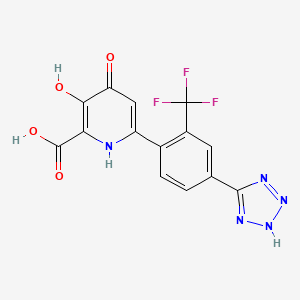
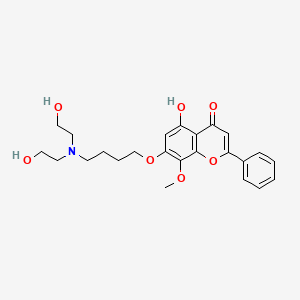
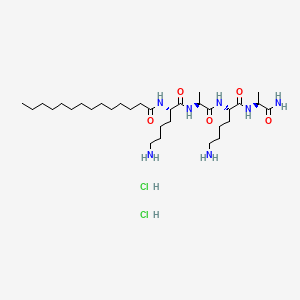
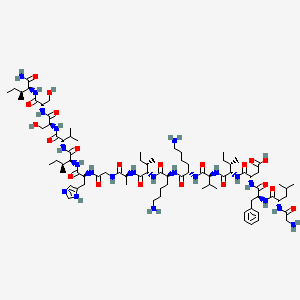
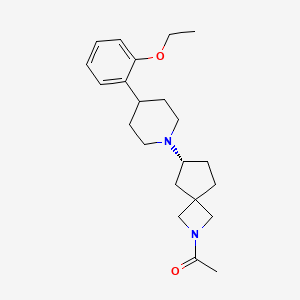
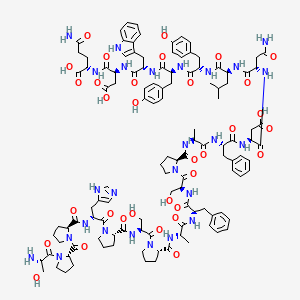
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
